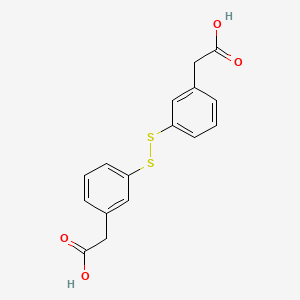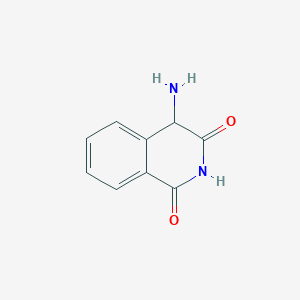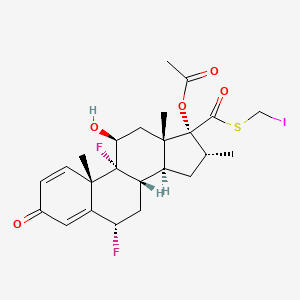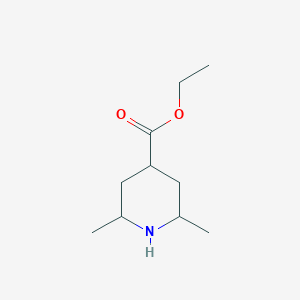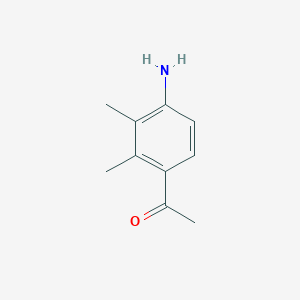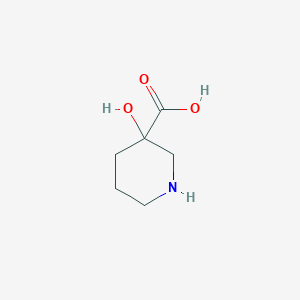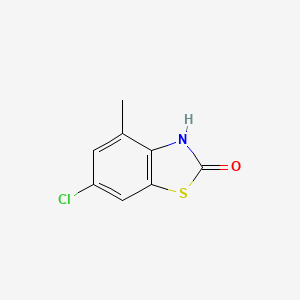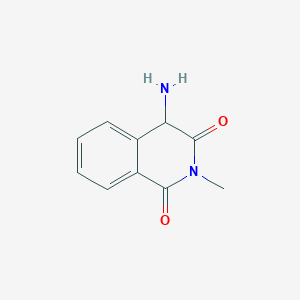
4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione
Übersicht
Beschreibung
4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione, also known as AMID, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of DNA topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. The unique structure of AMID makes it an attractive target for drug development, and it has been the subject of numerous research studies over the past few decades.
Wirkmechanismus
4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione works by binding to the enzyme DNA topoisomerase II, which is responsible for unwinding and rewinding DNA during replication and repair. By inhibiting this enzyme, 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione prevents the DNA from being properly repaired, leading to cell death. This mechanism of action is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects:
Studies have shown that 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione can induce a number of biochemical and physiological effects in cancer cells. These include the activation of pro-apoptotic proteins, the inhibition of cell proliferation, and the induction of DNA damage. In addition, 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione in laboratory experiments is its high potency. It is a highly effective inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in cancer biology. However, one of the limitations of using 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of focus is the identification of new targets for 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione, which could expand its potential applications beyond cancer treatment. Finally, researchers are also interested in exploring the use of 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione in combination with other drugs, in order to enhance its effectiveness and reduce potential side effects.
In conclusion, 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione is a promising compound that has shown great potential as an anticancer agent. Its unique structure and mechanism of action make it an attractive target for drug development, and it has been the subject of numerous research studies over the past few decades. While there are still challenges to be overcome, the future looks bright for 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione and its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione has been extensively studied for its potential as an anticancer agent. Its ability to inhibit DNA topoisomerase II makes it a promising candidate for the development of new cancer treatments. Studies have shown that 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This selectivity makes it an attractive alternative to traditional chemotherapy drugs, which often have toxic side effects.
Eigenschaften
IUPAC Name |
4-amino-2-methyl-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)7-5-3-2-4-6(7)8(11)10(12)14/h2-5,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHNHCXMXAOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C2=CC=CC=C2C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



